molecular formula C15H22N2OSi B1345274 N-(3-((trimethylsilyl)ethynyl)pyridin-2-yl)pivalamide CAS No. 499193-46-3

N-(3-((trimethylsilyl)ethynyl)pyridin-2-yl)pivalamide

Cat. No. B1345274
M. Wt: 274.43 g/mol
InChI Key: DYSXZOBEDACASN-UHFFFAOYSA-N
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Description

The compound "N-(3-((trimethylsilyl)ethynyl)pyridin-2-yl)pivalamide" has not been directly studied in the provided papers. However, similar compounds with pyridinyl groups have been synthesized and analyzed, which can provide insights into the potential characteristics of the compound . For instance, the crystal structure and Hirshfeld surface analysis of a related N-(pyridin-2-ylmethyl)benzamide derivative have been reported, indicating the orientation of the pyridine ring with respect to the benzene ring .

Synthesis Analysis

The synthesis of related compounds involves various characterization techniques such as 1H NMR, 13C NMR, Mass, and IR spectral studies . For example, the synthesis of a novel compound with a pyridopyrimidinyl group was characterized using these techniques along with single-crystal X-ray structural analysis . Similarly, the synthesis of N-((4-acetylphenyl)carbamothioyl)pivalamide was achieved by inert refluxing of specific precursors . These methods could potentially be applied to synthesize "N-(3-((trimethylsilyl)ethynyl)pyridin-2-yl)pivalamide".

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using X-ray diffraction and compared with structures optimized using Density Functional Theory (DFT) . The packing of molecules in the solid state is often dominated by hydrogen bonds, which is an important aspect to consider for the compound .

Chemical Reactions Analysis

While the specific chemical reactions of "N-(3-((trimethylsilyl)ethynyl)pyridin-2-yl)pivalamide" are not detailed, the biological activities of similar compounds have been evaluated, suggesting potential reactivity . For instance, pyrazole-carboxamide chalcone hybrids showed moderate to good antibacterial, anti-inflammatory, and antioxidant activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been explored through systematic experimental and theoretical studies. For example, the Frontier molecular orbital analysis of N-((4-acetylphenyl)carbamothioyl)pivalamide revealed a smaller HOMO/LUMO energy gap, indicating the molecule's reactivity . The intramolecular and intermolecular interactions, such as hydrogen bonding and aromatic interactions, contribute to the structural stabilization of these compounds .

Case Studies

The anti-proliferative activity of a pyridopyrimidinyl compound on A375 cells was studied, showing an inhibition rate at a certain concentration . Additionally, the enzyme inhibition activity of synthesized compounds against various enzymes was evaluated, with some compounds exhibiting significant inhibitory properties . These case studies provide a framework for understanding how "N-(3-((trimethylsilyl)ethynyl)pyridin-2-yl)pivalamide" might interact with biological systems.

Scientific Research Applications

Synthesis of Pyridine Derivatives

A study by Bavetsias, Henderson, and McDonald (2004) discusses a simple methodology for pivalamide hydrolysis, which is relevant to the synthesis of compounds like N-(3-((trimethylsilyl)ethynyl)pyridin-2-yl)pivalamide. This method involves the use of Fe(NO3)3 in MeOH at room temperature, showing the potential for synthesizing complex derivatives involving the pivalamide group Bavetsias, Henderson, & McDonald, 2004.

Reactivity and Electrophile Interaction

Keith Smith and colleagues (2013) explored the lithiation of related compounds like N-(pyridin-3-ylmethyl)pivalamide. Their work highlights the reactivity and potential of such compounds to react with various electrophiles, yielding substituted derivatives. This study emphasizes the compound's versatility in chemical reactions, hinting at its potential applications in synthesizing various derivatives Keith Smith, El‐Hiti, Alshammari, & Fekri, 2013.

Applications in Material Science

Fluorescent Pi-Conjugated Oligomers

Takayama et al. (2004) discussed the site-selective monotitanation of dialkynylpyridines, showcasing its application in preparing highly fluorescent pi-conjugated oligomers. This study indicates the potential application of N-(3-((trimethylsilyl)ethynyl)pyridin-2-yl)pivalamide in creating materials with specific optical properties, relevant for electronics or photonics Takayama, Hanazawa, Andou, Muraoka, Ohtani, Takahashi, & Sato, 2004.

Adhesion Promotion in Flexible Conductors

Yi-Hsuan Chen and colleagues (2020) highlighted the use of a related compound, 3-[(trimethylsilyl)ethynyl]pyridine, in co-silanization engineering to enhance grafting orientation and adsorbability in flexible conductors. This work underscores the potential application of N-(3-((trimethylsilyl)ethynyl)pyridin-2-yl)pivalamide in improving the performance of flexible electronics Yi-Hsuan Chen, Lai, Wu, Li-Syuan Chen, Lin, & Chih-Ming Chen, 2020.

properties

IUPAC Name

2,2-dimethyl-N-[3-(2-trimethylsilylethynyl)pyridin-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2OSi/c1-15(2,3)14(18)17-13-12(8-7-10-16-13)9-11-19(4,5)6/h7-8,10H,1-6H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSXZOBEDACASN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=CC=N1)C#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640071
Record name 2,2-Dimethyl-N-{3-[(trimethylsilyl)ethynyl]pyridin-2-yl}propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-((trimethylsilyl)ethynyl)pyridin-2-yl)pivalamide

CAS RN

499193-46-3
Record name 2,2-Dimethyl-N-{3-[(trimethylsilyl)ethynyl]pyridin-2-yl}propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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